2-[(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-amino]-ethanol
Overview
Description
2-[(Bicyclo[221]hept-5-en-2-ylmethyl)-amino]-ethanol is an organic compound characterized by its bicyclic structure, which includes a norbornene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Bicyclo[221]hept-5-en-2-ylmethyl)-amino]-ethanol typically involves the reaction of norbornene derivatives with appropriate amines and alcohols
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
2-[(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-amino]-ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of amine derivatives.
Scientific Research Applications
2-[(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-amino]-ethanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-amino]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The ethanol moiety can also participate in hydrogen bonding, further influencing its interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- **2-[(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-amino]-methanol
- **2-[(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-amino]-propanol
- **2-[(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-amino]-butanol
Uniqueness
2-[(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-amino]-ethanol is unique due to its specific combination of a norbornene structure with an ethanol moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and potential therapeutic uses.
Properties
IUPAC Name |
2-(2-bicyclo[2.2.1]hept-5-enylmethylamino)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c12-4-3-11-7-10-6-8-1-2-9(10)5-8/h1-2,8-12H,3-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQJETZGBWTNJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)CNCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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